molecular formula C22H20N4OS B2944838 N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide CAS No. 894028-99-0

N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide

Cat. No.: B2944838
CAS No.: 894028-99-0
M. Wt: 388.49
InChI Key: NQDKTZROHJFUDX-FMIVXFBMSA-N
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Description

N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a para-tolyl group (p-tolyl) at position 2 and a cinnamamide moiety linked via an ethyl chain at position 4. The thiazolo-triazole scaffold is known for its structural rigidity and diverse bioactivity, including anticonvulsant, anti-inflammatory, and analgesic properties .

Properties

IUPAC Name

(E)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-16-7-10-18(11-8-16)21-24-22-26(25-21)19(15-28-22)13-14-23-20(27)12-9-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,23,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDKTZROHJFUDX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C20H18N4OS
  • Molecular Weight : 362.4 g/mol
  • IUPAC Name : N-[2-[2-(p-tolyl)-thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]cinnamamide

The compound features a thiazole and triazole ring system, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For example:

  • A study assessed the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 5 to 95 μM for related compounds .
CompoundMIC (μM)Activity
Compound A5Strong
Compound B95Moderate

Anti-inflammatory Properties

Thiazole derivatives have been reported to possess anti-inflammatory effects. A recent study indicated that thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated good gastrointestinal absorption and moderate bioactivity scores .

Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in several contexts:

  • Certain compounds have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
  • Cell Signaling Modulation : It could interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.

Case Studies

  • Synthesis and Evaluation : A study synthesized novel thiazole-based compounds and evaluated their biological activities. The results indicated that specific substitutions on the thiazole ring enhanced antimicrobial efficacy .
  • In Vivo Studies : Animal model studies demonstrated that certain derivatives significantly reduced tumor size when administered in controlled doses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazolo-Triazole Core

The bioactivity of thiazolo[3,2-b][1,2,4]triazole derivatives is highly dependent on substituents. Key analogs include:

Compound Name Substituent at Position 2 Substituent at Position 6 Bioactivity (Model) Reference
Target Compound p-tolyl Cinnamamide-ethyl Under investigation
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide m-tolyl Cinnamamide-ethyl Structural analog (no activity reported)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-fluorophenyl H Anticonvulsant (MES model, ED₅₀ = 18 mg/kg)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-propoxyphenyl H Anticonvulsant (MES and PTZ models)
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) 4-chlorophenyl Phenyl Synthetic intermediate
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b) 4-methoxyphenyl Phenyl Spectral characterization only

Key Observations :

  • Electron-Withdrawing Groups : 4-Fluorophenyl (3c) and 4-chlorophenyl (5b) substituents exhibit strong anticonvulsant activity, suggesting electron-withdrawing groups optimize binding to seizure-related targets .
  • Cinnamamide vs. Simple Aryl Groups : The cinnamamide-ethyl chain in the target compound introduces conformational flexibility and hydrogen-bonding capacity, differing from simpler aryl-substituted analogs (e.g., 3c, 5b) .
Pharmacological Activity Comparison
  • Anticonvulsant Activity : Analogs with halogen substituents (e.g., 3c, 5b) show superior activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests compared to alkoxy or alkyl-substituted derivatives . The target compound’s cinnamamide group may modulate selectivity for specific seizure pathways.
  • Anti-Inflammatory Potential: Thiazolo-triazole derivatives with methoxy or methyl groups (e.g., 9b) are prioritized for anti-inflammatory studies due to structural similarities to NSAIDs . The target compound’s p-tolyl and cinnamamide groups may synergize in COX-2 inhibition, though this remains unverified.
Physicochemical and Spectral Properties
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl, 5b: m.p. 143–145°C) exhibit higher melting points than alkoxy-substituted analogs (e.g., 9b: m.p. 140–142°C) due to enhanced crystallinity .
  • NMR Spectral Data : The NH proton signal in the thiazolo-triazole core (δ = 13.80–14.30 ppm) is often misinterpreted; rigorous 2D NMR is required to distinguish between amide NH and triazole NH protons .

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